2-Methoxythioanisole
Overview
Description
2-Methoxythioanisole, also known as 1-Methoxy-2-(methylsulfanyl)benzene, is a chemical compound with the molecular formula C8H10OS . It has an average mass of 154.229 Da and a monoisotopic mass of 154.045242 Da .
Molecular Structure Analysis
2-Methoxythioanisole contains a total of 20 bonds, including 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ether, and 1 sulfide .Physical And Chemical Properties Analysis
2-Methoxythioanisole has a melting point of 19 °C, a boiling point of 246 °C (lit.), and a density of 1.120 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.5950 (lit.) .Scientific Research Applications
Spectroscopic and Computational Analysis
A study on 4-Methoxythioanisole, a compound related to 2-Methoxythioanisole, focused on its spectroscopic and computational analysis. This analysis included FT-Raman, FT-IR, NMR spectra, and quantum chemical calculations based on DFT methods. This research provided insights into the molecular structure, electronic properties, and potential energy distributions of the molecule, which are crucial for understanding its applications in scientific research (Jayakumar et al., 2020).
Pharmacokinetics and Efficacy in Clinical Trials
A study on 2-methoxyestradiol, a structurally similar compound to 2-Methoxythioanisole, assessed its pharmacokinetics, pharmacodynamics, and efficacy in a clinical trial setting. This research, particularly relevant in the context of hormone-refractory prostate cancer, demonstrated the importance of understanding the metabolic and therapeutic profiles of such compounds in clinical applications (Sweeney et al., 2005).
Anticancer and Antiangiogenic Properties
Research has identified the anticancer and antiangiogenic properties of 2-methoxyestradiol, another structurally similar molecule. These properties were evident in the inhibition of proliferating cells in vitro and the suppression of murine tumors in vivo. Such studies highlight the potential therapeutic applications of compounds like 2-Methoxythioanisole in cancer treatment and angiogenesis inhibition (Klauber et al., 1997).
Mechanism of Action in Tumor Growth Inhibition
Another study on 2-methoxyestradiol elucidated its mechanism of action in inhibiting tumor growth and angiogenesis. This compound disrupts microtubules and dysregulates hypoxia-inducible factor-1 (HIF), leading to the inhibition of HIF-1-induced transcriptional activation of VEGF expression. Insights from such studies can be extrapolated to understand the mechanisms through which 2-Methoxythioanisole might exert similar effects (Mabjeesh et al., 2003).
Safety And Hazards
2-Methoxythioanisole is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It’s advised to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye/face protection . In case of contact with skin or eyes, it’s recommended to wash with plenty of water .
properties
IUPAC Name |
1-methoxy-2-methylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUXDIFPTHNTSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178584 | |
Record name | Benzene, 1-methoxy-2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxythioanisole | |
CAS RN |
2388-73-0 | |
Record name | Benzene, 1-methoxy-2-(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002388730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-methoxy-2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxythioanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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